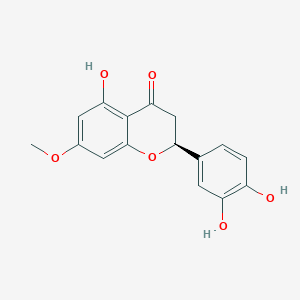

7-O-Méthyleriodictyol

Vue d'ensemble

Description

Sterubin analytical standard provided with w/w absolute assay, to be used for quantitative titration.

7-O-Methyleriodictyol is a natural product found in Traversia baccharoides, Artemisia campestris, and other organisms with data available.

Applications De Recherche Scientifique

Propriétés antibactériennes

7-O-Méthyleriodictyol: a fait l'objet d'études pour ses propriétés antibactériennes potentielles. La recherche indique qu'il peut inhiber la croissance de certaines bactéries, telles que Bacillus subtilis et Staphylococcus aureus. Il a atteint une inhibition de croissance de 50 % à une concentration de 1,25 μg/μL . Cela suggère que la Sterubin pourrait être un candidat pour le développement de nouveaux agents antibactériens, en particulier dans la lutte contre les souches résistantes aux antibiotiques.

Lipophilie et interaction avec la membrane cellulaire

La lipophilie du composé, ou sa capacité à se dissoudre dans les graisses, les huiles et les solvants non polaires, a été corrélée à son activité antibactérienne. Des études ont montré que les flavonoïdes actifs comme la Sterubin présentent des coefficients de diffusion et une plage de lipophilie qui pourraient prédire leur succès dans l'accès aux cibles bactériennes . Cette propriété est cruciale pour la conception de médicaments qui doivent pénétrer les membranes cellulaires pour atteindre leur site d'action.

Relation structure-activité

La relation structure-activité de la Sterubin a été explorée pour comprendre comment sa structure chimique affecte son activité biologique. La présence de groupes méthoxy et d'autres caractéristiques structurelles peut influencer de manière significative son efficacité antibactérienne. Ces informations sont précieuses pour la conception rationnelle de dérivés et d'analogues plus puissants .

Activité antimicrobienne en médecine traditionnelle

La Sterubin se trouve dans des plantes médicinales traditionnelles comme Blumea balsamifera, utilisée aux Philippines pour traiter les calculs rénaux et comme diurétique. La présence du composé dans de telles plantes soutient leur utilisation en médecine traditionnelle et ouvre des voies pour leur validation scientifique et leurs applications thérapeutiques potentielles .

Analyse de la composition chimique

Le composé a été identifié à l'aide de diverses techniques analytiques telles que la chromatographie liquide haute performance (HPLC) et la spectrométrie de masse en tandem chromatographie liquide (LC-MS/MS). Ces méthodes permettent de déterminer précisément la Sterubin dans des mélanges complexes, ce qui est essentiel pour le contrôle de la qualité et la standardisation des médicaments à base de plantes contenant ce composé .

Application potentielle dans le traitement des infections

Compte tenu de ses propriétés antimicrobiennes, la Sterubin pourrait faire l'objet de recherches plus approfondies pour son application potentielle dans le traitement des infections bactériennes des voies urinaires et digestives. L'isolement et la standardisation de ce composant bioactif à partir d'extraits végétaux pourraient conduire au développement de nouveaux traitements contre les infections microbiennes .

Safety and Hazards

Mécanisme D'action

Target of Action

7-O-Methyleriodictyol, also known as Sterubin, primarily targets pro-inflammatory cytokines . Cytokines are small proteins that are crucial in controlling the growth and activity of other immune system cells and blood cells. When released, they signal the immune system to do its job. Pro-inflammatory cytokines are responsible for promoting systemic inflammation.

Mode of Action

Sterubin interacts with its targets by inhibiting the action of pro-inflammatory cytokines . This inhibition can help reduce inflammation, which is a key factor in a variety of diseases and conditions.

Biochemical Pathways

It is known that the compound hasanti-inflammatory, anti-oxidant, and anti-tumor properties . These properties suggest that Sterubin may affect multiple biochemical pathways related to inflammation, oxidative stress, and tumor growth.

Pharmacokinetics

It is known that sterubin is a yellow crystalline solid that can dissolve in some organic solvents, such as ethanol and dimethyl sulfoxide . This suggests that Sterubin may have good bioavailability.

Result of Action

The molecular and cellular effects of Sterubin’s action are largely based on its anti-inflammatory, anti-oxidant, and anti-tumor properties . By inhibiting pro-inflammatory cytokines, Sterubin can help reduce inflammation at the cellular level . Its anti-oxidant properties suggest that it may protect cells from damage caused by free radicals. Furthermore, its anti-tumor properties indicate that it may inhibit the growth of certain types of cancer cells .

Action Environment

The action, efficacy, and stability of Sterubin can be influenced by various environmental factors. For instance, the compound’s solubility in organic solvents suggests that its action and efficacy may be influenced by the lipid content of the environment . Additionally, the compound’s stability may be affected by factors such as temperature and light exposure.

Analyse Biochimique

Cellular Effects

7-O-Methyleriodictyol has been found to inhibit pro-inflammatory cytokines This suggests that it can reduce inflammation at the cellular level

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules and possible enzyme inhibition or activation

Temporal Effects in Laboratory Settings

The product is stable for two years when stored at the recommended temperature .

Propriétés

IUPAC Name |

(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-21-9-5-12(19)16-13(20)7-14(22-15(16)6-9)8-2-3-10(17)11(18)4-8/h2-6,14,17-19H,7H2,1H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSAJORLEPQBKDA-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70199819 | |

| Record name | 7-O-Methyleriodictyol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51857-11-5 | |

| Record name | Sternbin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51857-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-O-Methyleriodictyol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051857115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-O-Methyleriodictyol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STERUBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IT00NY6AC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

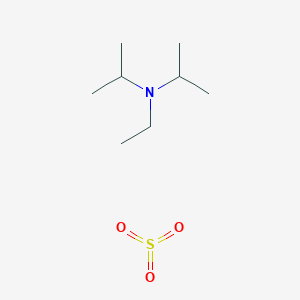

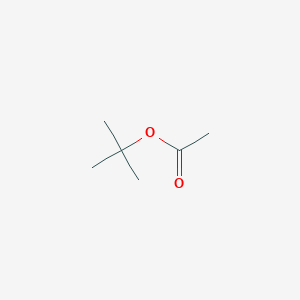

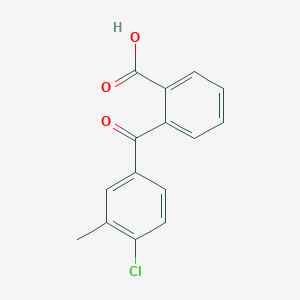

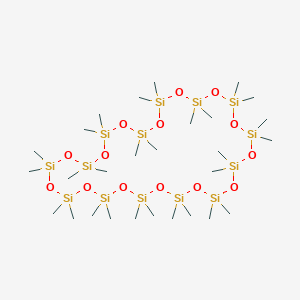

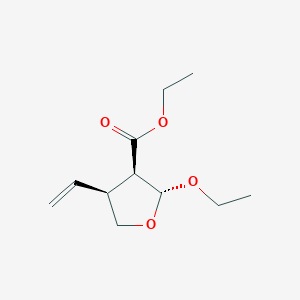

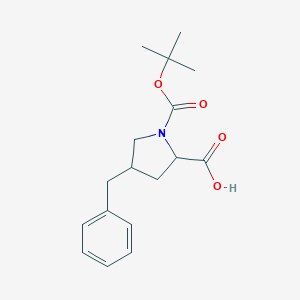

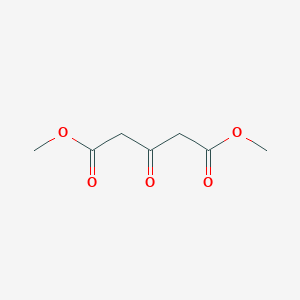

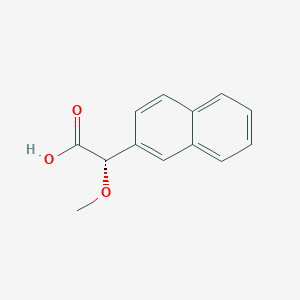

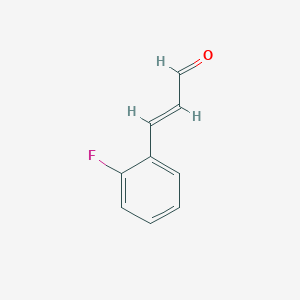

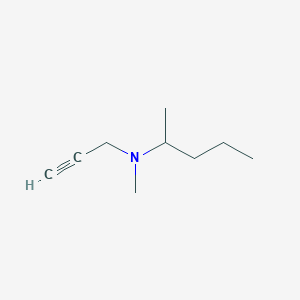

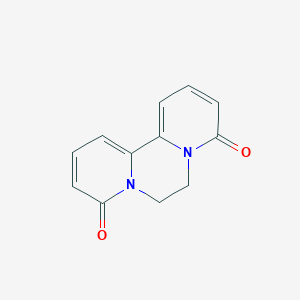

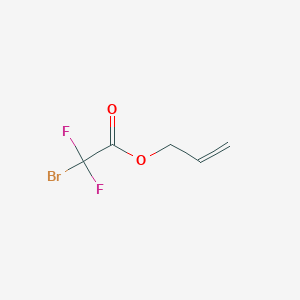

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.